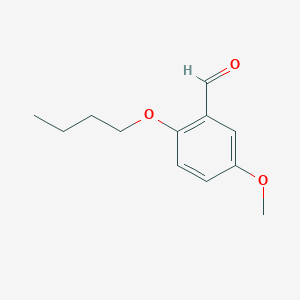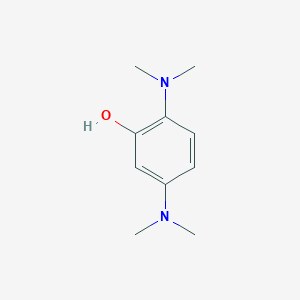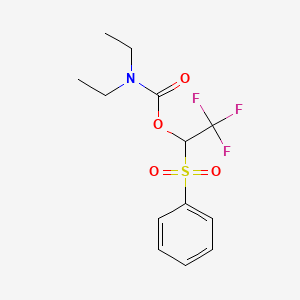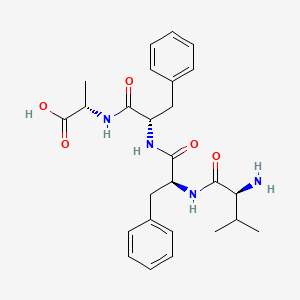![molecular formula C78H84S6 B14251302 2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene CAS No. 496782-93-5](/img/structure/B14251302.png)
2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene is a complex organic compound characterized by a triphenylene core substituted with six tert-butylphenylsulfanyl groups. This compound is known for its unique structural properties, making it a subject of interest in various fields of scientific research, particularly in materials science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene typically involves multi-step organic reactions. One common method includes the reaction of triphenylene with tert-butylphenylsulfanyl groups under specific conditions. The process often requires the use of solvents like dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) and is conducted at controlled temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups like halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: Its unique structural properties make it useful in studying molecular interactions and biological pathways.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism by which 2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene exerts its effects involves its ability to interact with various molecular targets. The tert-butylphenylsulfanyl groups can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces, influencing the compound’s behavior in different environments. These interactions can affect the compound’s electronic properties, making it suitable for use in electronic and optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6,7,10,11-Hexakis[(4-formylphenyl)sulfanyl]triphenylene: Similar in structure but with formyl groups instead of tert-butyl groups.
2,3,6,7,10,11-Hexakis[(4-aminophenyl)sulfanyl]triphenylene: Contains amino groups, which can alter its reactivity and applications
Uniqueness
2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s solubility and stability. This makes it particularly useful in applications requiring robust and stable organic materials .
Eigenschaften
CAS-Nummer |
496782-93-5 |
|---|---|
Molekularformel |
C78H84S6 |
Molekulargewicht |
1213.9 g/mol |
IUPAC-Name |
2,3,6,7,10,11-hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene |
InChI |
InChI=1S/C78H84S6/c1-73(2,3)49-19-31-55(32-20-49)79-67-43-61-62(44-68(67)80-56-33-21-50(22-34-56)74(4,5)6)64-46-70(82-58-37-25-52(26-38-58)76(10,11)12)72(84-60-41-29-54(30-42-60)78(16,17)18)48-66(64)65-47-71(83-59-39-27-53(28-40-59)77(13,14)15)69(45-63(61)65)81-57-35-23-51(24-36-57)75(7,8)9/h19-48H,1-18H3 |
InChI-Schlüssel |
IGAUAIRNHKIJGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)SC6=CC=C(C=C6)C(C)(C)C)SC7=CC=C(C=C7)C(C)(C)C)SC8=CC=C(C=C8)C(C)(C)C)SC9=CC=C(C=C9)C(C)(C)C)SC1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14251224.png)
![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)
![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)

![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)

![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)


